N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1260905-99-4
VCID: VC4361222
InChI: InChI=1S/C21H15Cl2N3O3S/c1-24(15-6-2-4-13(22)10-15)18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)16-7-3-5-14(23)11-16/h2-11H,12H2,1H3
SMILES: CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3
Molecular Formula: C21H15Cl2N3O3S
Molecular Weight: 460.33

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

CAS No.: 1260905-99-4

Cat. No.: VC4361222

Molecular Formula: C21H15Cl2N3O3S

Molecular Weight: 460.33

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide - 1260905-99-4

Specification

CAS No. 1260905-99-4
Molecular Formula C21H15Cl2N3O3S
Molecular Weight 460.33
IUPAC Name N-(3-chlorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Standard InChI InChI=1S/C21H15Cl2N3O3S/c1-24(15-6-2-4-13(22)10-15)18(27)12-25-17-8-9-30-19(17)20(28)26(21(25)29)16-7-3-5-14(23)11-16/h2-11H,12H2,1H3
Standard InChI Key GRPLRMUUYXSGOV-UHFFFAOYSA-N
SMILES CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3

Introduction

Synthesis and Preparation

The synthesis of such a compound would typically involve multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and the attachment of the acetamide and chlorophenyl groups. Common methods might include condensation reactions and nucleophilic substitutions.

Research Findings and Applications

Without specific data on this compound, we can consider related compounds for insights into potential applications:

Compound TypePotential Applications
Thieno[3,2-d]pyrimidinesAntimicrobial, anticancer, antiviral agents
Acetamide DerivativesVarious biological activities, including enzyme inhibition

Future Directions

Future studies should focus on synthesizing the compound and evaluating its chemical and biological properties. This could involve collaborations between organic chemists and pharmacologists to explore its potential therapeutic uses.

Given the lack of specific data, the following table provides a hypothetical outline of what might be expected for similar compounds:

PropertyExpected Value
Molecular FormulaC_{x}H_{y}Cl_{z}N_{w}O_{v}S
Molecular WeightSignificant (likely >400 g/mol)
Physical PropertiesRequires experimental determination
Biological ActivityPotential antimicrobial, anticancer, or antiviral properties

This outline highlights the need for detailed experimental work to fully characterize this compound.

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